4-Chloro-1-morpholinobutan-1-one
Overview
Description
“4-Chloro-1-morpholinobutan-1-one” is a chemical compound with the molecular formula C8H14ClNO2 . Its IUPAC name is 4-chloro-1-morpholin-4-ylbutan-1-one .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a butanone group with a chlorine atom . The molecular weight of this compound is 191.07 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 191.655 Da . It has a density of 1.167g/cm3 and a boiling point of 337.3ºC at 760 mmHg .Scientific Research Applications
Synthesis of Complexes and Derivatives
Synthesis and Complexation with Palladium(II) and Mercury(II)
Derivatives of morpholine, including those related to 4-Chloro-1-morpholinobutan-1-one, have been used in the synthesis of complexes with metals like palladium and mercury. These derivatives display interesting structural characteristics and potential applications in the field of organometallic chemistry (Singh et al., 2000).
Development of Spiroheterocycles
The reactions of certain compounds including 1-morpholinobutan-1,3-dione (a compound similar to this compound) have been used in the preparation of spiroheterocycles, indicating its role in the synthesis of complex organic structures (Gao et al., 2017).
Study of Intermolecular Interactions
- Analysis of Intermolecular Interactions: Derivatives of morpholine, including those structurally related to this compound, have been studied for their intermolecular interactions in synthesized compounds. These studies contribute to a better understanding of molecular interactions in crystalline structures (Shukla et al., 2014).
Biological Applications and Analyses
Investigation as a Molluscicidal Agent
Specific derivatives of morpholine, including structures related to this compound, have been synthesized and evaluated for their biological activity, such as molluscicidal effects, demonstrating the compound's potential in biological applications (Duan et al., 2014).
Study of Antibiotic Activity Modulation
Morpholine derivatives, related to this compound, have been studied for their potential to modulate antibiotic activity against multi-drug resistant strains, showing the compound's relevance in pharmaceutical research (Oliveira et al., 2015).
Properties
IUPAC Name |
4-chloro-1-morpholin-4-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRKKVHASMCUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368657 | |
Record name | 4-Chloro-1-(morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69966-83-2 | |
Record name | 4-Chloro-1-(morpholin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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